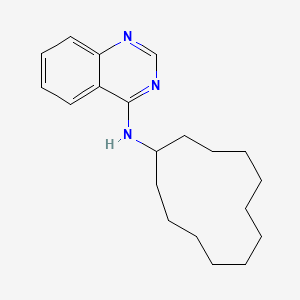

N-cyclododecylquinazolin-4-amine

Description

Properties

IUPAC Name |

N-cyclododecylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3/c1-2-4-6-8-12-17(13-9-7-5-3-1)23-20-18-14-10-11-15-19(18)21-16-22-20/h10-11,14-17H,1-9,12-13H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHZYZIGLOPNOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)NC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclododecylquinazolin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with cyclododecanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to yield the desired quinazoline derivative. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Advanced purification techniques, including crystallization and chromatography, are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

N-cyclododecylquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclododecylquinazolin-4-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

- N-cyclododecylquinazolin-4-one

- N-cyclododecylquinazolin-2-amine

- N-cyclododecylquinazolin-4-thiol

Uniqueness

N-cyclododecylquinazolin-4-amine is unique due to its specific substitution pattern and the presence of the cyclododecyl group, which imparts distinct physicochemical properties. This uniqueness can influence its biological activity and potential therapeutic applications compared to other quinazoline derivatives .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-cyclododecylquinazolin-4-amine?

The synthesis of quinazoline derivatives typically involves multi-step reactions, starting with the formation of the quinazoline core via cyclization of anthranilic acid derivatives with formamide under high-temperature conditions . For this compound, introducing the cyclododecyl group requires nucleophilic substitution at the 4-position of the quinazoline ring. Optimization includes:

- Reagent selection : Use potassium carbonate or sodium hydride as a base in polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Temperature control : Maintain temperatures between 80–100°C to balance reaction rate and byproduct formation .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural validation requires a combination of:

- NMR spectroscopy : and NMR to confirm substitution patterns and cyclododecyl integration (e.g., δ 1.2–1.6 ppm for aliphatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H] for C: 342.2423) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the biological target of this compound?

- Molecular docking : Use software like AutoDock Vina to predict interactions with kinase domains or G-protein-coupled receptors (GPCRs), leveraging the quinazoline core’s affinity for ATP-binding pockets .

- Binding assays : Perform fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity for suspected targets (e.g., EGFR kinase) .

- Cellular pathway analysis : Combine RNA-seq and phosphoproteomics to identify downstream effects in treated cell lines .

Q. How should contradictory data on the compound’s bioactivity be resolved?

Discrepancies in IC values or selectivity profiles may arise from:

- Assay conditions : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and adjust serum concentration to rule out nonspecific binding .

- Structural analogs : Compare activity with derivatives lacking the cyclododecyl group to isolate the role of lipophilicity in membrane permeability .

- Metabolic stability : Use liver microsome assays to assess if rapid degradation underlies inconsistent in vivo vs. in vitro results .

Q. What strategies are effective for comparative studies with structurally similar quinazoline derivatives?

- SAR analysis : Systematically vary substituents (e.g., nitro, methoxy) at the 6- and 7-positions to map effects on potency and selectivity .

- Thermodynamic solubility assays : Measure solubility in PBS and simulated gastric fluid to correlate structural modifications with bioavailability .

- Cross-target profiling : Screen against panels of kinases or receptors to identify off-target interactions unique to the cyclododecyl moiety .

Q. How can researchers assess the stability of this compound under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by HPLC analysis to track degradation products .

- Plasma stability : Incubate with human plasma at 37°C and quantify remaining compound via LC-MS at timed intervals .

- Light sensitivity : Conduct accelerated photodegradation tests under ICH Q1B guidelines to inform storage protocols .

Q. What methodologies are recommended for modifying the cyclododecyl group to improve pharmacokinetics?

- Ring size variation : Synthesize analogs with smaller (e.g., cyclohexyl) or larger (e.g., cyclotetradecyl) rings to optimize logP and ADME properties .

- Functionalization : Introduce hydroxyl or amine groups to the cyclododecyl ring to enhance water solubility while retaining target affinity .

- Prodrug approaches : Conjugate with phosphate or peptide groups to improve oral bioavailability, followed by enzymatic cleavage studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.